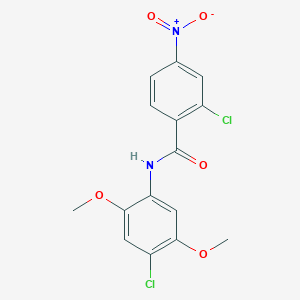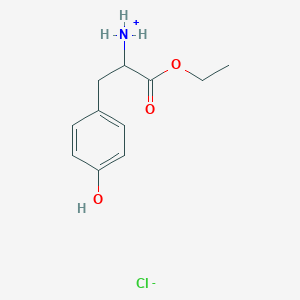![molecular formula C25H20N2O4S B3459198 N-(4-{[(4-phenoxyphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B3459198.png)
N-(4-{[(4-phenoxyphenyl)sulfonyl]amino}phenyl)benzamide
Description
“N-(4-{[(4-phenoxyphenyl)sulfonyl]amino}phenyl)benzamide” is a complex organic compound. It belongs to the class of organic compounds known as benzanilides and benzenesulfonamides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes, have been synthesized . The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .Molecular Structure Analysis
The molecular structure of “N-(4-{[(4-phenoxyphenyl)sulfonyl]amino}phenyl)benzamide” can be analyzed using various spectroscopic techniques such as MS, NMR, UV/VIS, and FTIR . The data obtained from these techniques would be in accordance with the assigned structures .Chemical Reactions Analysis
The chemical reactions of “N-(4-{[(4-phenoxyphenyl)sulfonyl]amino}phenyl)benzamide” can be studied using various methods. For instance, nucleophilic aromatic substitution reactions of aryl halides can be used to study the reactions of activated aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-{[(4-phenoxyphenyl)sulfonyl]amino}phenyl)benzamide” can be determined using various methods. For instance, its molecular formula is C20H18N2O4S and its molecular weight is 382.43 .Future Directions
properties
IUPAC Name |
N-[4-[(4-phenoxyphenyl)sulfonylamino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S/c28-25(19-7-3-1-4-8-19)26-20-11-13-21(14-12-20)27-32(29,30)24-17-15-23(16-18-24)31-22-9-5-2-6-10-22/h1-18,27H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRYAGTXMPZJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(4-phenoxyphenyl)sulfonylamino]phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-chloro-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B3459121.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3459136.png)
![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3459143.png)
![N-(4-chlorophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B3459146.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B3459152.png)

![methyl 4-[({[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3459155.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B3459161.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B3459167.png)
![2-[3-(4-iodophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B3459181.png)
![3-({[4-(4-nitrophenoxy)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B3459187.png)
![3-{[(2-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B3459191.png)

